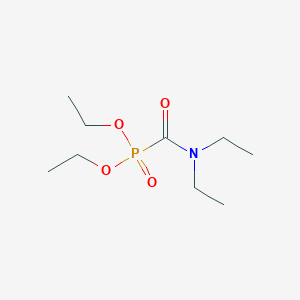
1-diethoxyphosphoryl-N,N-diethylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-diethoxyphosphoryl-N,N-diethylformamide is an organophosphorus compound with the molecular formula C7H16NO4P It is known for its unique structure, which includes a phosphoryl group bonded to a formamide moiety
Preparation Methods
The synthesis of 1-diethoxyphosphoryl-N,N-diethylformamide can be achieved through several routes. One common method involves the reaction of diethyl phosphite with N,N-diethylformamide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-diethoxyphosphoryl-N,N-diethylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into phosphines or other reduced phosphorus compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-diethoxyphosphoryl-N,N-diethylformamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound’s phosphoryl group makes it useful in studying phosphorylation processes in biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-diethoxyphosphoryl-N,N-diethylformamide exerts its effects involves its ability to donate or accept phosphoryl groups. This property allows it to participate in phosphorylation and dephosphorylation reactions, which are crucial in many biochemical pathways. The molecular targets include enzymes that catalyze these reactions, such as kinases and phosphatases .
Comparison with Similar Compounds
1-diethoxyphosphoryl-N,N-diethylformamide can be compared with other organophosphorus compounds like N,N-dimethylformamide and N,N-dimethylacetamide. While these compounds share some similarities in their structure and reactivity, this compound is unique due to its specific phosphoryl group, which imparts distinct chemical properties and reactivity . Similar compounds include:
- N,N-dimethylformamide
- N,N-dimethylacetamide
- Diethyl phosphite
Properties
CAS No. |
15175-91-4 |
|---|---|
Molecular Formula |
C9H20NO4P |
Molecular Weight |
237.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-N,N-diethylformamide |
InChI |
InChI=1S/C9H20NO4P/c1-5-10(6-2)9(11)15(12,13-7-3)14-8-4/h5-8H2,1-4H3 |
InChI Key |
IDCSCRMSZXLSAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




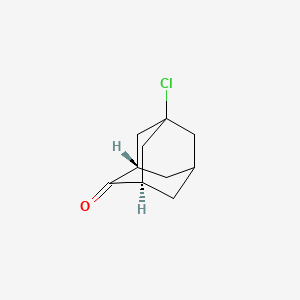


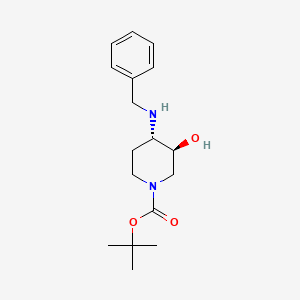
![2-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12814087.png)
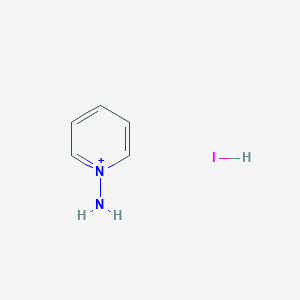
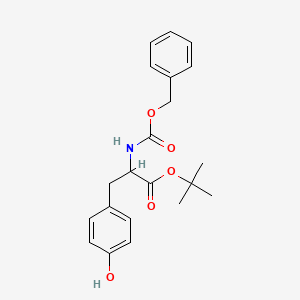


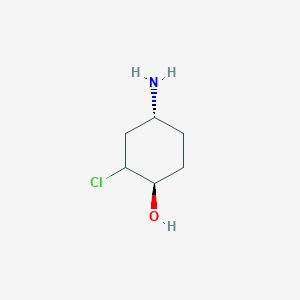
![12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B12814138.png)
![6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12814148.png)
